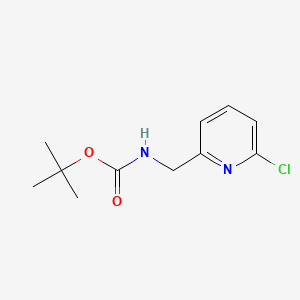

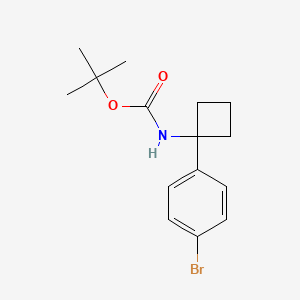

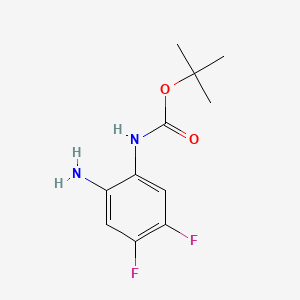

![molecular formula C12H20N2O6 B592190 tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate CAS No. 1227382-01-5](/img/structure/B592190.png)

tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

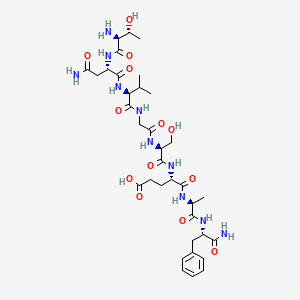

Tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate is a nitrogen-containing spirocyclic compound formed by the spiro fusion of a diazaspiroheptane ring with an oxalate moiety. It belongs to the class of [3+5] spirocyclic compounds and has a relatively simple structure with a small molecular weight .

Synthesis Analysis

Tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate can be synthesized from di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate and oxalic acid .Molecular Structure Analysis

The molecular formula of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate is C10H18N2O2, with an average mass of 288.297 Da and a monoisotopic mass of 288.132141 Da .Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis and Versatility : The compound tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a closely related compound, was synthesized through efficient and scalable routes. These routes enable selective derivation on the azetidine and cyclobutane rings, offering access to novel compounds that complement piperidine ring systems. This synthesis is crucial for exploring chemical spaces in drug discovery (Meyers et al., 2009).

Palladium-Catalyzed Aryl Amination : In another study, a concise and scalable synthesis of 2,6-diazaspiro[3.3]heptane, a structural surrogate of piperazine, was reported. Its utility was demonstrated in palladium-catalyzed aryl amination reactions, producing a variety of N-Boc- N'-aryl-2,6-diazaspiro[3.3]heptanes (Burkhard & Carreira, 2008).

Practical Synthesis Route : A practical route for synthesizing 2,6-diazaspiro[3.3]heptanes was described by reductive amination of a readily available aldehyde with primary amines or anilines. This method is suitable for both library and large-scale synthesis, highlighting its potential in medicinal chemistry (Hamza et al., 2007).

Enantioselective Preparation for Antiviral Applications : A catalytic and enantioselective preparation of 4-methyleneproline scaffold, which is a key element in the industrial synthesis of antiviral ledipasvir, was developed. This process involved converting tert-butyl (S)-4-methyleneprolinate into N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid (López et al., 2020).

Cyclohexane-5-Spirohydantoin Derivatives : The preparation and crystallographic analysis of cyclohexane-5-spirohydantoin derivatives, including tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decane, were described. This study provides insights into the relationship between molecular and crystal structures, highlighting the role of substituents in supramolecular arrangements (Graus et al., 2010).

properties

IUPAC Name |

tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2.C2H2O4/c1-9(2,3)14-8(13)12-6-10(7-12)4-11-5-10;3-1(4)2(5)6/h11H,4-7H2,1-3H3;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRJVCJJEKXMNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(C1)CNC2.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.